3-(Oxiran-2-YL)benzonitrile
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Overview
Description
3-(Oxiran-2-YL)benzonitrile:
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Oxiran-2-YL)benzonitrile typically involves the following steps :
Synthesis of 2-(Hydroxyethyl)benzonitrile: This intermediate is prepared by reacting benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then reduced to 2-(hydroxyethyl)benzonitrile.
Formation of this compound: The 2-(hydroxyethyl)benzonitrile is then treated with a base such as sodium hydroxide or potassium hydroxide to induce cyclization, forming the oxirane ring and yielding this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps :
Continuous Flow Synthesis: The reactants are continuously fed into a reactor where the cyclization reaction occurs under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
3-(Oxiran-2-YL)benzonitrile undergoes various chemical reactions, including :
Nucleophilic Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as hydrogen halides (e.g., HCl, HBr) or nucleophiles like amines (e.g., aniline) are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products:
Nucleophilic Ring Opening: Vicinal halohydrins or amino alcohols.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Primary amines.
Scientific Research Applications
3-(Oxiran-2-YL)benzonitrile has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Oxirane Ring: The strained three-membered ring is highly reactive and undergoes nucleophilic attack, leading to ring-opening reactions.
Nitrile Group: The nitrile group can participate in various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
3-(Oxiran-2-YL)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
3-(Oxiran-2-YL)aniline: Similar structure but with an amino group instead of a nitrile group.
3-(Oxiran-2-YL)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3-(Oxiran-2-YL)benzonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-(oxiran-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERCXRPGAPJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482758 |
Source
|
Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-62-2 |
Source
|
Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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